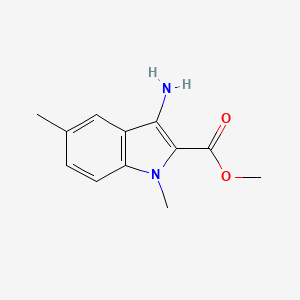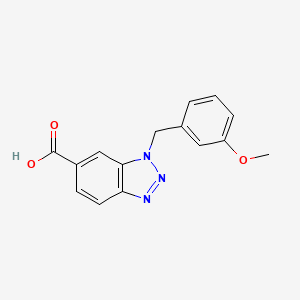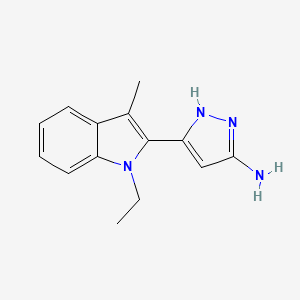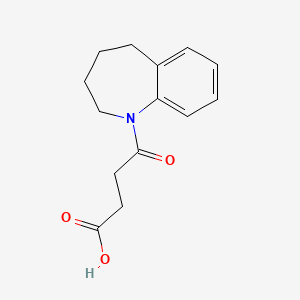
3-amino-1,5-diméthyl-1H-indole-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 904627-06-1. It has a molecular weight of 218.26 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives . In 2001, Duflos et al. proposed a route for the synthesis of indole 3-carboxamide derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthesis of indole 3-carboxamide derivatives is very similar to the synthesis of indole 2-carboxamide derivatives .Physical and Chemical Properties Analysis
“Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate” is a solid compound with a molecular weight of 218.26 .Applications De Recherche Scientifique
Recherche anticancéreuse
Les dérivés de l'indole sont reconnus pour leur potentiel dans le traitement des cellules cancéreuses. La structure du « 3-amino-1,5-diméthyl-1H-indole-2-carboxylate de méthyle » pourrait être explorée pour ses propriétés anticancéreuses, en particulier dans la synthèse de composés qui ciblent des lignées cellulaires cancéreuses ou des voies spécifiques .
Applications antimicrobiennes
Les propriétés antimicrobiennes des dérivés de l'indole en font des candidats pour le développement de nouveaux antibiotiques ou agents antifongiques. La recherche pourrait se concentrer sur l'efficacité du composé contre divers microbes .
Traitement des troubles neurologiques
Les indoles sont connus pour présenter des propriétés qui peuvent traiter différents types de troubles neurologiques. Le composé en question pourrait être étudié pour ses effets potentiels sur les maladies neurodégénératives ou comme agent neuroprotecteur .
Recherche anti-VIH
Les dérivés de l'indole ont été étudiés pour leurs propriétés anti-VIH. Des études d'amarrage moléculaire de composés similaires pourraient révéler des applications potentielles du « this compound » dans les stratégies de traitement du VIH .
Gestion des maladies cardiovasculaires
Certains dérivés de l'indole ont été identifiés comme des agents antihypertriglycéridémiques puissants, suggérant un rôle dans la gestion des maladies cardiovasculaires. Ce composé pourrait être étudié pour ses effets sur le métabolisme lipidique et la santé cardiovasculaire .
Modulation de l'inflammation et de la douleur
Le potentiel du composé à agir comme un inhibiteur d'enzymes comme les lipooxygénases pourrait être exploré, ce qui est pertinent dans la gestion de l'inflammation et de la douleur .
Troubles du système endocrinien
La recherche sur les dérivés de l'indole a inclus leur rôle d'antagonistes des récepteurs cannabinoïdes, ce qui peut être important dans le traitement des troubles du système endocrinien, y compris les déséquilibres hormonaux et les syndromes métaboliques .
Traitement de la leucémie
Il existe des preuves que certains dérivés de l'indole peuvent agir comme des agents antiprolifératifs contre les cellules leucémiques. Cela suggère une application possible du « this compound » dans le développement de traitements contre la leucémie .
Mécanisme D'action
Target of Action
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins and enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Additionally, the compound affects gene expression by binding to specific transcription factors, leading to altered expression of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of target enzymes, inhibiting their catalytic activity and thereby disrupting metabolic pathways . It also interacts with transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged activation or inhibition of specific signaling pathways and persistent alterations in gene expression . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced cell proliferation and survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above certain concentration levels. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s bioavailability and pharmacokinetics, influencing its overall efficacy and safety.
Transport and Distribution
The transport and distribution of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various cellular compartments, where it accumulates and exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties, such as lipophilicity and molecular size, which determine its interaction with transporters and binding proteins.
Subcellular Localization
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which affects its activity and function . The compound is targeted to particular cellular compartments, such as the nucleus and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s interaction with biomolecules and its overall biochemical and cellular effects.
Propriétés
IUPAC Name |
methyl 3-amino-1,5-dimethylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9-8(6-7)10(13)11(14(9)2)12(15)16-3/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAPOAPJVZTLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)



![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![5-Methyl-6-({[(4-methylphenyl)amino]carbonyl}amino)-3-phenyl-1H-indole-2-carboxylic acid](/img/structure/B1386820.png)
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)

![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)

![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
